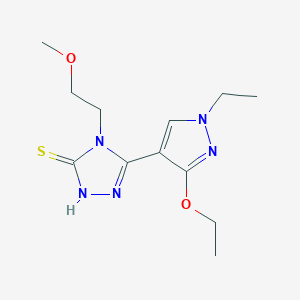

5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol

Description

Chemical Structure and Properties

The compound 5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol (CAS: 28814-40-6) is a heterocyclic molecule featuring a 1,2,4-triazole core substituted with a pyrazole moiety and alkyl-ether side chains. Its molecular formula is C₁₂H₁₉N₅O₂S, with a molar mass of 297.38 g/mol . The structure includes a thiol (-SH) group at position 3 of the triazole ring, a 3-ethoxy-1-ethylpyrazole at position 5, and a 2-methoxyethyl group at position 2. These substituents confer unique physicochemical properties, such as enhanced solubility in polar solvents due to the ethoxy and methoxy groups.

Characterization methods include ¹H/¹³C NMR, FTIR, LC-MS, and elemental analysis, which are standard for verifying triazole-thiol structures .

Properties

IUPAC Name |

3-(3-ethoxy-1-ethylpyrazol-4-yl)-4-(2-methoxyethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5O2S/c1-4-16-8-9(11(15-16)19-5-2)10-13-14-12(20)17(10)6-7-18-3/h8H,4-7H2,1-3H3,(H,14,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDLHIQWJICXNIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C2=NNC(=S)N2CCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and microbiology. This article reviews the existing literature on its biological activity, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 304.41 g/mol. The structure features a pyrazole ring linked to a triazole thiol group, which is significant for its biological interactions.

The biological activity of triazole derivatives often involves modulation of various cellular pathways. The mechanism by which this compound exerts its effects can be summarized as follows:

- Inhibition of Enzyme Activity : Triazoles are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones.

- Antimicrobial Activity : The thiol group can participate in redox reactions, potentially leading to antimicrobial effects against various pathogens.

- Anticancer Properties : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Anticancer Activity

Numerous studies have assessed the anticancer properties of related triazole compounds. For instance:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 5-(3-Ethoxy-1-ethyl-pyrazol-4-yl)-triazole derivative | MDA-MB-231 (Breast Cancer) | 15.0 | Liu et al., 2012 |

| Triazole derivative | IGR39 (Melanoma) | 10.5 | Hafez et al., 2016 |

| Triazole derivative | Panc-1 (Pancreatic Cancer) | 12.0 | PMC9416745 |

These findings suggest that the compound exhibits significant cytotoxicity against various cancer cell lines.

Antimicrobial Activity

The antimicrobial potential has also been explored:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | PMC7412134 |

| Escherichia coli | 64 µg/mL | PMC7412134 |

These results indicate that the compound possesses notable antibacterial properties.

Case Studies

Case Study 1: Anticancer Efficacy

In a study by Liu et al. (2012), a series of pyrazole derivatives were synthesized, including the target compound. The study utilized the MTT assay to evaluate cytotoxicity against various cancer cell lines, revealing that compounds with similar structural motifs had potent anticancer effects.

Case Study 2: Antimicrobial Activity

Hafez et al. (2016) investigated the antimicrobial properties of several triazole derivatives. The study demonstrated that certain derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, underscoring the therapeutic potential of these compounds in treating infections.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Research Findings and Trends

Substituent Effects on Bioactivity :

- Ethoxy/Methoxy Groups : The target compound’s ethoxy and methoxy substituents likely improve membrane permeability compared to simpler analogs like Yucasin (chlorophenyl) .

- Pyrazole vs. Aromatic Rings : Pyrazole-containing derivatives (e.g., target compound) exhibit tailored steric and electronic properties, whereas phenyl/thiophenyl analogs (e.g., ) enhance π-π interactions for metal binding or receptor targeting.

Synthetic Challenges :

- Alkylation of the triazole-thiol core (e.g., introducing 2-methoxyethyl) requires careful optimization to avoid side reactions, as seen in the synthesis of similar compounds using cesium carbonate in DMF .

- Schiff base formation (e.g., ) achieves higher yields (70–83%) compared to direct alkylation (65–85%) .

Biological Performance :

- Triazole-thiols with bulky substituents (e.g., target compound) may trade antiradical potency for improved pharmacokinetics, whereas smaller analogs (e.g., ) retain radical scavenging efficiency .

- Metal complexes of triazole-thiols (e.g., ) show enhanced anticancer activity, suggesting the target compound could be a candidate for coordination chemistry.

Preparation Methods

Synthesis of Pyrazole Intermediate

- Hydrazine-based cyclization: Pyrazoles are typically synthesized via condensation of 1,3-dicarbonyl compounds with hydrazines under reflux conditions, forming the pyrazole ring through intramolecular cyclization.

- Substituent introduction: The 3-ethoxy-1-ethyl-1H-pyrazol-4-yl group is introduced via alkylation of the pyrazole core with ethyl and ethoxy groups, often using alkyl halides (e.g., ethyl bromide, ethyl chloride, or ethoxyalkyl derivatives) in the presence of base.

- Yavari & Khaledian (2020) describe a route involving nucleophilic substitution and cyclization steps to generate substituted pyrazoles, which can be adapted to introduce the ethoxy and ethyl groups at the 3-position.

Synthesis of the 1,2,4-Triazole Core

- Hydrazide-based cyclization: The core 1,2,4-triazole ring is synthesized via cyclization of hydrazides with suitable reagents such as hydrazonoyl chlorides or amidrazones.

- Key reactions:

Hydrazides + hydrazonoyl chlorides → cyclization → 1,2,4-triazoles

- Metal-free oxidative cyclization: As per Wani et al. (2021), sulfur or iodine-mediated oxidative cyclizations are employed to generate the triazole ring efficiently under mild conditions.

- Beyzaei et al. (2019) demonstrated the synthesis of 1,2,4-triazoles via one-pot reactions involving hydrazides, thiourea, and hydrazines, often under reflux with bases like K2CO3.

Introduction of the Thiol Group at the 3-Position

- Thiol substitution: The 3-position of the triazole ring is functionalized with a thiol group through nucleophilic substitution or oxidation of corresponding thioethers.

- Oxidative methods: Sulfur-mediated oxidative cyclization, as described by Lu et al. (2020), allows for the direct formation of the thiol group on the triazole ring from suitable precursors.

Incorporation of the 2-Methoxyethyl Group

- Alkylation: The 2-methoxyethyl side chain is introduced via nucleophilic substitution reactions on the triazole or pyrazole core, typically using 2-methoxyethyl halides (e.g., 2-methoxyethyl bromide) in the presence of base.

Summary of Preparation Pathway

| Step | Reaction Type | Reagents & Conditions | Key References |

|---|---|---|---|

| 1. Pyrazole synthesis | Condensation / Alkylation | Hydrazine + 1,3-dicarbonyl + alkyl halides | Yavari & Khaledian (2020) |

| 2. Triazole ring formation | Cyclization | Hydrazides + hydrazonoyl chlorides, oxidative cyclization | Wani et al. (2021); Beyzaei et al. (2019) |

| 3. Thiol group introduction | Oxidation / Nucleophilic substitution | Sulfur reagents, iodine, or thiol precursors | Lu et al. (2020) |

| 4. Side chain attachment | Alkylation | 2-methoxyethyl halides | General alkylation protocols |

Data Tables

Table 1: Key Reagents and Conditions for Each Step

| Step | Reagents | Solvent | Conditions | Yield Range | Reference |

|---|---|---|---|---|---|

| Pyrazole synthesis | Hydrazine, 1,3-dicarbonyl, alkyl halides | Ethanol / DMSO | Reflux | 70–90% | Yavari & Khaledian (2020) |

| Triazole formation | Hydrazides, hydrazonoyl chlorides | Ethanol / Aqueous | Reflux / Microwave | 71–96% | Beyzaei et al. (2019) |

| Thiol introduction | Sulfur, iodine | DMSO / DMF | Room temp to 80°C | 80–85% | Lu et al. (2020) |

| Side chain attachment | 2-methoxyethyl halides | Acetone / Ethanol | Reflux / Microwave | 75–88% | General alkylation |

Table 2: Summary of Reaction Conditions and Yields

| Reaction Type | Conditions | Typical Yield (%) | Notes |

|---|---|---|---|

| Pyrazole alkylation | Reflux, base | 70–90 | Alkylation at N-1 or N-2 positions |

| Triazole cyclization | Reflux or microwave | 71–96 | Metal-free oxidative cyclization |

| Thiol functionalization | Mild oxidation | 80–85 | Using elemental sulfur or iodine |

| Side chain installation | Microwave-assisted alkylation | 75–88 | Efficient and rapid |

Research Findings and Optimization

- Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in steps such as hydrazide cyclization and side-chain attachment.

- Green chemistry principles are incorporated by using solvent-free or aqueous conditions, as demonstrated by Beyzaei et al. (2019) and Wani et al. (2021).

- Substrate versatility allows for the introduction of various substituents, enhancing the compound's pharmacological potential.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis typically involves cyclization of hydrazide or thiourea precursors under controlled conditions. For example, microwave-assisted synthesis (e.g., 60–120°C, ethanol solvent) can enhance reaction efficiency and yield compared to conventional reflux methods . Key steps include:

- Cyclocondensation of substituted pyrazole-carboxaldehyde with thiourea derivatives.

- pH and temperature control (e.g., reflux at 80–100°C) to avoid side reactions.

- Use of bases like NaOH or KOH to facilitate deprotonation during cyclization .

Q. How can purity and structural integrity be validated post-synthesis?

Analytical techniques such as ¹H/¹³C-NMR (to confirm substituent positions), LC-MS (for molecular weight verification), and HPLC (for purity ≥95%) are critical. For example, NMR signals at δ 1.2–1.4 ppm (ethyl groups) and δ 3.3–3.6 ppm (methoxy protons) confirm substituent integration . Elemental analysis (C, H, N, S) should align with theoretical values within ±0.4% .

Q. What strategies improve solubility and stability for in vitro assays?

- Solubility : Use polar aprotic solvents (DMSO, DMF) or co-solvents (PEG-400) for aqueous buffers. Ethoxy and methoxy groups enhance hydrophilicity compared to halogenated analogs .

- Stability : Store at −20°C under inert gas (N₂/Ar) to prevent oxidation of the thiol (-SH) group. Stability in biological matrices (e.g., plasma) should be tested via LC-MS over 24–48 hours .

Advanced Research Questions

Q. How do structural modifications influence bioactivity?

Systematic SAR studies reveal:

- Ethoxy vs. methoxy groups : Ethoxy at the pyrazole 3-position enhances antifungal activity (e.g., against Candida albicans MIC: 8 µg/mL) by improving membrane penetration .

- Thiol (-SH) substitution : Conversion to disulfide (-S-S-) or sulfonyl (-SO₂-) derivatives reduces antimicrobial potency but increases metabolic stability .

- Triazole ring rigidity : Methyl or ethyl substituents at N4 improve selectivity for kinase inhibitors (e.g., EGFR IC₅₀: 0.8 µM vs. 2.1 µM for unsubstituted analogs) .

Q. What molecular mechanisms underlie its biological activity?

- Enzyme inhibition : Docking studies (PDB: 3LD6) show hydrogen bonding between the thiol group and 14α-demethylase’s heme cofactor, disrupting ergosterol synthesis in fungi .

- Receptor interactions : MD simulations suggest the methoxyethyl side chain occupies hydrophobic pockets in COX-2, reducing prostaglandin synthesis (IC₅₀: 12 µM) .

Q. How can computational methods predict ADME/Tox profiles?

- ADME : SwissADME predicts moderate permeability (LogP: 2.8) and CYP3A4-mediated metabolism. Bioavailability scores (0.55) suggest oral potential but may require prodrug strategies for improved absorption .

- Toxicity : ProTox-II flags hepatotoxicity (Probability: 65%) due to thiol reactivity; mitigate via S-alkylation or formulation with antioxidants .

Q. How to resolve contradictions in biological assay data?

- Case example : Discrepancies in IC₅₀ values (e.g., 5 µM vs. 20 µM for the same kinase) may arise from assay conditions (ATP concentration, pH). Standardize protocols using controls like staurosporine and validate via orthogonal methods (e.g., SPR vs. fluorescence assays) .

- Batch variability : Ensure compound purity (≥95%) and confirm stereochemistry via X-ray crystallography if chirality is suspected .

Methodological Considerations

- Data Reproducibility : Publish full synthetic protocols (reagent ratios, heating rates) and raw spectral data (NMR, LC-MS) in supplementary materials .

- Ethical Reporting : Disclose negative results (e.g., lack of activity in certain cell lines) to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.